molecular formula C24H46BrNO11 B11929988 Bromoacetamido-PEG8-t-butyl acetate

Bromoacetamido-PEG8-t-butyl acetate

Cat. No.: B11929988
M. Wt: 604.5 g/mol
InChI Key: UOZIGPXPPMIYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromoacetamido-PEG8-t-butyl acetate is a polyethylene glycol (PEG)-based derivative with a bromoacetamido functional group and a terminal t-butyl acetate moiety. Its structure comprises an 8-unit PEG chain (PEG8), a bromoacetamido group (-NH-CO-CH2-Br), and a t-butyl acetate ester (-O-CO-C(CH3)3). This compound is primarily utilized in bioconjugation, drug delivery, and proteomics due to its reactive bromoacetamido group, which enables selective thiol-alkylation reactions, and its PEG backbone, which enhances solubility and reduces immunogenicity .

Properties

Molecular Formula

C24H46BrNO11

Molecular Weight

604.5 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C24H46BrNO11/c1-24(2,3)37-23(28)21-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-26-22(27)20-25/h4-21H2,1-3H3,(H,26,27)

InChI Key

UOZIGPXPPMIYNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amidation

Alternative approaches use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the t-butyl acetate’s carboxyl group for reaction with an amine-terminated PEG8. Key steps:

  • Activation : Stir t-butyl acetate with EDC/NHS in anhydrous DMF (2 h, 25°C).

  • Coupling : Add PEG8 diamine (1:1 molar ratio) and react for 12–24 h.

  • Purification : Dialysis or size-exclusion chromatography to remove unreacted PEG.

Introduction of the Bromoacetamido Group

The bromoacetamido moiety enables thiol-specific conjugation via nucleophilic substitution. This step involves reacting the PEG8-t-butyl acetate intermediate with bromoacetyl bromide or chloroacetamide followed by bromide exchange.

Direct Bromoacetylation with Bromoacetyl Bromide

A two-step protocol is commonly employed:

  • Acetylation : Treat the PEG8-t-butyl acetate’s terminal amine with bromoacetyl bromide in dichloromethane (DCM) at 0°C.

    • Base : Triethylamine (TEA) to scavenge HBr.

    • Yield : 85–90%.

  • Quaternization : Optional treatment with methyl iodide to enhance leaving-group ability.

Bromide Exchange from Chloroacetamide

For improved safety, chloroacetamide is first coupled to the PEG8-t-butyl acetate, followed by bromide substitution using NaBr in acetone under reflux.

  • Conditions : 12 h reflux, 80°C.

  • Yield : 75–80%.

Purification and Analytical Characterization

Purification Techniques

  • Distillation : Removes low-boiling impurities (e.g., unreacted isobutylene).

  • Size-Exclusion Chromatography (SEC) : Isolates PEG8-containing products from shorter PEG chains.

  • Acid Deprotection and Recrystallization : The t-butyl group is cleaved with trifluoroacetic acid (TFA), and the product is recrystallized from ethyl acetate/hexane.

Analytical Methods

  • HPLC : Purity assessment using C18 columns (90% aqueous acetonitrile).

  • NMR : Confirmation of PEG8 spacer integration (δ 3.6–3.8 ppm for ethylene oxide protons).

  • Mass Spectrometry : High-resolution MS validates molecular weight (theoretical: 604.53 g/mol).

Challenges and Optimization Strategies

  • PEG8 Solubility : Long PEG chains may hinder reaction kinetics. Solutions include using polar aprotic solvents (e.g., DMF) or elevated temperatures (40–60°C).

  • t-Butyl Deprotection Side Reactions : Over-acidification can degrade PEG chains. Controlled TFA exposure (10–20 vol%) mitigates this.

  • Bromide Group Stability : Storage at -20°C under nitrogen prevents oxidation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromoacetamido Group

The bromoacetamido group (-NHCOCH₂Br) undergoes nucleophilic substitution reactions due to the bromide's role as a superior leaving group. This reaction is pivotal for covalent conjugation with nucleophilic residues (e.g., thiols or amines) in biomolecules.

Mechanism and Applications

  • Thiol-specific labeling : Reacts with cysteine residues (-SH) in proteins or peptides to form stable thioether bonds.
    R-SH + BrCH2CONH-PEG8-t-butyl acetateR-S-CH2CONH-PEG8-t-butyl acetate + HBr\text{R-SH + BrCH}_2\text{CONH-PEG}_8\text{-t-butyl acetate} \rightarrow \text{R-S-CH}_2\text{CONH-PEG}_8\text{-t-butyl acetate + HBr}
    This reaction is widely used in antibody-drug conjugates (ADCs) and cysteine-targeted PROTACs .

  • Amine coupling : Under alkaline conditions, primary amines (-NH₂) can displace bromide, forming secondary amide linkages.

Reaction TypeConditionsApplications
Thiol substitutionpH 7–8, aqueous buffer, 25°CProtein labeling, PROTAC synthesis
Amine substitutionpH 8–9, polar aprotic solventsPeptide conjugation, PEGylation

The PEG spacer enhances solubility in aqueous media, enabling reactions in biological buffers .

Deprotection of the tert-Butyl Acetate Ester

The tert-butyl acetate group (-OCOC(CH₃)₃) serves as a protective moiety for the carboxylic acid. Deprotection is achieved under acidic conditions , yielding a free carboxylate for further conjugation.

Deprotection Protocol

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dichloromethane .

  • Mechanism :
    t-butyl-OCO-PEG8-NHCOCH2BrTFAHOOC-PEG8-NHCOCH2Br + (CH3)3COH\text{t-butyl-OCO-PEG}_8\text{-NHCOCH}_2\text{Br} \xrightarrow{\text{TFA}} \text{HOOC-PEG}_8\text{-NHCOCH}_2\text{Br + (CH}_3\text{)}_3\text{COH}
    The free carboxylic acid can then react with amines via carbodiimide-mediated coupling (e.g., EDC/NHS).

Deprotection MethodConditionsOutcome
TFA treatment20–50% TFA in DCM, 1–2 hoursHigh-yield carboxylic acid generation
HCl/dioxane4M HCl, room temperatureMild deprotection for acid-sensitive substrates

Stability and Side Reactions

  • Hydrolysis : The ester group undergoes slow hydrolysis in humid environments, necessitating storage at -20°C.

  • Disulfide formation : In oxidative environments, free thiols (if present) may form disulfide bridges, competing with bromoacetamido conjugation .

Structural and Physicochemical Data

PropertyValueSource
Molecular formulaC₂₄H₄₆BrNO₁₁ (C₂₅H₄₈BrNO₁₁ in )
Molecular weight604.53–618.6 g/mol
Purity>95%
Storage-20°C, anhydrous

Scientific Research Applications

Bromoacetamido-PEG8-t-butyl acetate is a specialized compound primarily used in the field of medicinal chemistry, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article delves into the applications of this compound, emphasizing its role in cancer therapy, drug development, and other scientific research areas.

Cancer Therapeutics

This compound has been identified as a crucial component in the development of PROTACs aimed at cancer treatment. By facilitating the targeted degradation of oncogenic proteins, this compound contributes to the advancement of precision medicine strategies. Research indicates that PROTACs utilizing this linker can effectively induce programmed cell death in cancer cells, thereby offering a novel approach to combat malignancies .

Drug Development

The versatility of this compound extends beyond oncology. It is employed in the synthesis of various drug candidates, particularly those requiring selective protein degradation mechanisms. This capability enhances the pharmacological profiles of drugs by improving their specificity and reducing off-target effects .

Mechanistic Studies

In addition to therapeutic applications, this compound is instrumental in mechanistic studies involving cellular pathways such as apoptosis, autophagy, and signal transduction. By utilizing this compound in experimental designs, researchers can dissect complex biological processes and explore the roles of specific proteins in disease progression .

Custom Synthesis and Research Services

Various chemical suppliers offer custom synthesis services for this compound, enabling researchers to obtain tailored compounds for specific experimental needs. This flexibility supports ongoing research across multiple domains, including immunology and metabolic studies .

Case Study 1: Targeted Protein Degradation in Cancer Cells

A study published in EBioMedicine highlighted the effectiveness of PROTACs incorporating this compound in targeting mutant forms of oncogenes. The results demonstrated significant reductions in tumor growth rates in preclinical models, showcasing the potential for this compound to revolutionize cancer therapies .

Case Study 2: Mechanistic Insights into Autophagy

Research exploring the role of autophagy in cellular homeostasis utilized this compound to investigate protein interactions within autophagic pathways. Findings revealed that specific degradation of autophagy-related proteins could modulate cellular responses to stress, providing insights into therapeutic targets for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Bromoacetamido-PEG8-t-butyl acetate involves its role as a linker in bioconjugation and PEGylation processes. The bromide group reacts with nucleophiles to form stable covalent bonds, while the PEG chain imparts solubility and biocompatibility. The tert-butyl acetate group protects the carboxyl group during reactions and can be removed under acidic conditions to expose the functional group for further modifications .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares Bromoacetamido-PEG8-t-butyl acetate with analogous PEGylated compounds, focusing on PEG length, functional groups, terminal moieties, and applications:

Compound Name PEG Length Functional Group Terminal Group Reactivity/Applications References
This compound PEG8 Bromoacetamido t-butyl acetate Thiol-specific conjugation; drug-linker synthesis
Azido-PEG2-t-butyl ester PEG2 Azide t-butyl ester Click chemistry (e.g., CuAAC with alkynes)
N-Boc-PEG4-alcohol PEG4 tert-butoxycarbonyl Alcohol (-OH) Amine protection; intermediate in peptide synthesis
Benzyl-PEG5-t-butyl acetate PEG5 Benzyl t-butyl acetate Hydrophobic tagging; controlled release systems
Bromoacetamido-PEG8-t-butyl ester PEG8 Bromoacetamido t-butyl ester Similar to acetate but with ester stability differences

Impact of PEG Chain Length

  • Shorter PEGs (e.g., PEG2, PEG4) : Compounds like Azido-PEG2-t-butyl ester and N-Boc-PEG4-alcohol exhibit reduced water solubility compared to PEG8 derivatives. However, they offer higher membrane permeability, making them suitable for intracellular delivery .
  • Longer PEGs (e.g., PEG8): this compound benefits from enhanced solubility and prolonged circulation time in vivo, critical for therapeutic protein conjugation and nanoparticle stabilization .

Functional Group Reactivity

  • Bromoacetamido Group: Enables covalent bonding with thiols (-SH) in cysteine residues, offering site-specific conjugation advantages over non-selective groups like azide or benzyl. This is pivotal for antibody-drug conjugates (ADCs) .
  • Azide Group : Used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), but requires toxic catalysts, limiting biocompatibility compared to bromoacetamido-based reactions .
  • Benzyl Group : Provides hydrophobicity for membrane anchoring but lacks the precise reactivity of bromoacetamido, restricting its use in targeted therapies .

Terminal Group Stability

  • t-butyl acetate vs. t-butyl ester : The acetate group in This compound may exhibit faster hydrolysis under mild acidic conditions compared to t-butyl esters, facilitating controlled release in drug delivery systems. In contrast, t-butyl esters (e.g., Bromoacetamido-PEG8-t-butyl ester) require stronger acids for cleavage, offering stability in neutral environments .

Biological Activity

Bromoacetamido-PEG8-t-butyl acetate is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker that has garnered attention in cancer research due to its potential applications in targeted therapy. This compound, with the molecular formula C24H46BrNO11 and a molecular weight of 604.53 g/mol, facilitates the development of targeted therapies by linking proteins for degradation, thereby influencing various biological pathways.

This compound functions primarily as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for ubiquitination and subsequent proteasomal degradation. This mechanism is crucial for regulating protein levels in cells, particularly in cancer, where aberrant protein expression is common.

Applications in Cancer Research

  • Cancer-Programmed Cell Death : The compound has been shown to induce apoptosis in cancer cells by targeting specific oncogenic proteins for degradation. This mechanism can effectively reduce tumor growth and promote cell death in malignant tissues .
  • Targeting Specific Pathways : this compound is involved in several signaling pathways relevant to cancer biology, including:
    • PI3K/Akt/mTOR Pathway : This pathway is critical for cell growth and survival. Targeting components within this pathway can lead to enhanced apoptosis in cancer cells .
    • NF-κB Signaling : Inhibition of this pathway can reduce inflammation and tumor progression, making it a target for therapeutic intervention .

Research Findings

Recent studies have highlighted the biological efficacy of this compound:

Table 1: Summary of Biological Activities

Activity AreaDescriptionReferences
ApoptosisInduces programmed cell death in cancer cells ,
Antibody-Drug ConjugatesEnhances efficacy of ADCs through targeted degradation
Cell Cycle RegulationModulates cell cycle progression
Metabolic PathwaysInfluences metabolic enzyme activity

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that this compound effectively induced apoptosis in breast cancer cell lines by targeting anti-apoptotic proteins. The results indicated a significant reduction in cell viability and increased markers of apoptosis such as cleaved caspases .
  • Effect on Tumor Growth : In vivo experiments using xenograft models revealed that the administration of PROTACs containing this compound resulted in substantial tumor regression compared to control groups, highlighting its potential as a therapeutic agent .

Q & A

Q. Basic

  • 1H/13C NMR : Identify PEG8’s ethylene oxide repeating units (δ ~3.5–3.7 ppm) and t-butyl ester protons (δ ~1.4 ppm). The bromoacetamido group’s methylene (δ ~3.8–4.0 ppm) and carbonyl (δ ~170 ppm in 13C) are critical markers.
  • FTIR : Confirm ester carbonyl (C=O stretch at ~1730 cm⁻¹) and amide bonds (N-H bend at ~1550 cm⁻¹).
  • HPLC-MS : Verify molecular weight (C25H48BrNO11, MW = 626.56 g/mol) and detect PEG-related impurities .

How can researchers optimize the conjugation efficiency of this compound with thiol-containing biomolecules while minimizing side reactions?

Advanced
Optimize reaction pH (7.5–8.5) to balance thiolate nucleophilicity and bromoacetamido reactivity. Use a 2–5:1 molar excess of the PEG8 reagent to the biomolecule to drive conjugation. Monitor side reactions (e.g., hydrolysis of the bromoacetamido group) via LC-MS. Quench unreacted bromoacetamido groups with excess β-mercaptoethanol post-conjugation. Comparative studies with Propargyl-PEG8-t-butyl ester (CAS 2055014-96-3) suggest PEG length impacts steric accessibility .

What strategies are recommended for resolving discrepancies in reported reaction kinetics of bromoacetamido-based conjugations when using PEGylated linkers?

Advanced
Discrepancies often arise from solvent polarity, temperature, or PEG chain hydration. Conduct kinetic studies under controlled conditions (e.g., DMSO vs. aqueous buffers) to assess solvent effects. Compare with smaller PEG analogs (e.g., PEG4) or non-PEG bromo compounds like Benzyl 2-bromoacetate (CAS 5437-45-6) to isolate steric and solvation factors . Use Arrhenius plots to quantify activation energy differences.

What stability challenges are associated with this compound under various storage conditions, and how can degradation be mitigated?

Basic
The t-butyl ester is prone to acid-catalyzed hydrolysis. Store lyophilized aliquots at –20°C in anhydrous conditions. Avoid prolonged exposure to light, which accelerates bromoacetamido decomposition. Degradation products include PEG8-acetic acid (from ester hydrolysis) and free bromoacetamide. Monitor stability via periodic NMR or HPLC analysis .

How does the steric hindrance introduced by the PEG8 chain impact the reactivity of the bromoacetamido group in nucleophilic substitution reactions?

Advanced
The PEG8 chain reduces reaction rates by ~30–50% compared to less hindered analogs like (2-Bromoethyl)benzene (CAS 103-63-9). Computational modeling (e.g., molecular dynamics) can quantify steric effects by analyzing solvent-accessible surface area (SASA) of the bromoacetamido group. Experimentally, compare conjugation kinetics with shorter PEG chains (e.g., PEG2 or PEG4) to establish structure-reactivity relationships .

What analytical approaches can differentiate between SN2 and elimination pathways during bromoacetamido-mediated conjugation reactions?

Q. Advanced

  • Solvent Isotope Effects : SN2 rates increase in D2O due to transition-state stabilization, while elimination is less solvent-sensitive.
  • Leaving Group Analysis : Detect bromide release (via ion chromatography) to confirm SN2.
  • Kinetic Studies : Elimination pathways exhibit higher activation energy (Ea > 80 kJ/mol) compared to SN2 (Ea ~50–60 kJ/mol). Reference studies on Bromomethyltriphenylphosphonium bromide (CAS 1034-49-7) highlight similar mechanistic distinctions .

How can researchers validate the absence of endotoxins or metal contaminants in this compound batches intended for in vivo studies?

Q. Advanced

  • Endotoxin Testing : Use Limulus Amebocyte Lysate (LAL) assays with sensitivity ≤0.1 EU/mg.
  • ICP-MS : Screen for transition metals (e.g., Pd from catalytic steps) at ppb levels.
  • Chelation Purification : Passivate metal contaminants with EDTA-functionalized resins. Protocols for related PEGylated compounds (e.g., 3,4-Dibromo-Mal-PEG8-Boc, CAS 2055198-02-0) recommend post-synthesis dialysis in metal-free buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.